Cas no 905718-45-8 ((4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate)

4-Nitrophenyl)(phenyl)iodonium trifluoromethanesulfonate is a highly reactive diaryliodonium salt widely used as a photoinitiator and arylating agent in organic synthesis. Its key advantages include excellent thermal stability, high solubility in common organic solvents, and efficient photolysis under UV irradiation, making it valuable for photochemical applications. The trifluoromethanesulfonate counterion enhances its reactivity and stability, facilitating smooth aryl transfer reactions. This compound is particularly useful in polymer chemistry, cross-coupling reactions, and the synthesis of complex aromatic systems. Its robust performance under mild conditions and compatibility with diverse substrates make it a preferred choice for advanced synthetic methodologies.
(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate structure
905718-45-8 structure
商品名:(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate
CAS番号:905718-45-8
MF:C13H9F3INO5S
メガワット:475.1789
CID:2602675
PubChem ID:354334407

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate 化学的及び物理的性質

名前と識別子

    • (4-NITROPHENYL)PHENYLIODONIUM TRIFLATE
    • (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate
    • (4-nitrophenyl)(phenyl)iodonium triflate
    • (4-Nitrophenyl)phenyliodonium trifluoromethanesulfonate
    • N1066
    • AKOS040768861
    • (4-Nitrophenyl)(phenyl)iodoniumTrifluoromethanesulfonate
    • (4-nitrophenyl)-phenyliodanium;trifluoromethanesulfonate
    • (4-NITROPHENYL)(PHENYL)IODANIUM TRIFLATE
    • OPSOSRFTIUMCJF-UHFFFAOYSA-M
    • SCHEMBL2903525
    • 905718-45-8
    • T73055
    • (4-nitrophenyl)-phenyl-iodonium;trifluoromethanesulfonate
    • MFCD21608480
    • (4-Nitrophenyl)phenyliodonium triflate, >=98% (HPLC)
    • 804-349-7
    • MDL: MFCD21608480
    • インチ: 1S/C12H9INO2.CHF3O3S/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1
    • InChIKey: OPSOSRFTIUMCJF-UHFFFAOYSA-M
    • ほほえんだ: [I+](C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-].S(C(F)(F)F)(=O)(=O)[O-]

計算された属性

  • せいみつぶんしりょう: 474.91983g/mol
  • どういたいしつりょう: 474.91983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 24
  • 回転可能化学結合数: 2
  • 複雑さ: 372
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 111

じっけんとくせい

  • ゆうかいてん: 198.0 to 202.0 deg-C

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate セキュリティ情報

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N926190-50mg
(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate
905718-45-8
50mg
$ 65.00 2022-06-03
TRC
N926190-100mg
(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate
905718-45-8
100mg
$ 80.00 2022-06-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N867045-1g
(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate
905718-45-8 ≥98%
1g
¥778.00 2022-10-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EM679-200mg
(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate
905718-45-8 98.0%(LC)
200mg
¥456.0 2022-02-28
Aaron
AR00H2K1-200mg
(4-Nitrophenyl)phenyliodonium trifluoromethanesulfonate
905718-45-8 98%
200mg
$54.00 2025-01-24
Ambeed
A821657-5g
(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate
905718-45-8 98% HPLC
5g
$311.0 2024-04-16
1PlusChem
1P00H2BP-1g
(4-Nitrophenyl)phenyliodonium trifluoromethanesulfonate
905718-45-8 >98.0%(HPLC)
1g
$218.00 2025-02-28
1PlusChem
1P00H2BP-250mg
(4-Nitrophenyl)phenyliodonium trifluoromethanesulfonate
905718-45-8 ≥ 98% (HPLC)
250mg
$132.00 2025-03-14
1PlusChem
1P00H2BP-100mg
(4-Nitrophenyl)phenyliodonium trifluoromethanesulfonate
905718-45-8 ≥ 98% (HPLC)
100mg
$78.00 2025-03-14
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
743410-1G
(4-Nitrophenyl)phenyliodonium triflate
905718-45-8 ≥98% (HPLC)
1G
¥2661.38 2022-02-24

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate 関連文献

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonateに関する追加情報

Introduction to (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate (CAS No. 905718-45-8)

(4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate, identified by the Chemical Abstracts Service Number (CAS No.) 905718-45-8, is a specialized organometallic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of iodonium salts, which are widely recognized for their utility in various chemical transformations, particularly in cross-coupling reactions and catalysis. The presence of a trifluoromethanesulfonate anion enhances its stability and reactivity, making it a valuable reagent in modern organic synthesis.

The structural features of (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate include a central iodine atom coordinated to two phenyl groups, one of which is substituted with a nitro group at the para position. This substitution pattern imparts unique electronic properties to the molecule, influencing its reactivity and interaction with other chemical entities. The trifluoromethanesulfonate group, on the other hand, serves as a leaving group in many reactions and also contributes to the overall solubility and handling characteristics of the compound.

In recent years, there has been a growing interest in the applications of iodonium salts in pharmaceutical synthesis. One of the most notable areas where these compounds have made a significant impact is in the development of novel drug candidates. The ability of iodonium salts to facilitate carbon-carbon bond formation through cross-coupling reactions has opened up new avenues for constructing complex molecular architectures. For instance, (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate has been utilized in Suzuki-Miyaura couplings, where it acts as an efficient electrophile, enabling the formation of biaryl compounds that are prevalent in many biologically active molecules.

The nitro group present in the phenyl ring of (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate adds an additional layer of functionality to the molecule. Nitro groups are known for their ability to participate in various chemical transformations, including reduction to amino groups or diazotization followed by coupling reactions. This versatility makes the compound a valuable tool in medicinal chemistry, where it can be used to introduce specific functional groups into target molecules during drug discovery processes.

Recent studies have also explored the role of iodonium salts in photocatalytic applications. The unique electronic properties of these compounds make them suitable candidates for use as photosensitizers in various photocatalytic cycles. For example, (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate has been investigated for its potential use in visible-light-driven organic synthesis, where it can facilitate the oxidation or reduction of substrates under mild conditions. This area of research is particularly promising for developing sustainable synthetic methods that minimize waste and energy consumption.

The trifluoromethanesulfonate anion plays a crucial role in enhancing the stability and reactivity of iodonium salts like (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate. This anion is known for its strong electron-withdrawing properties, which can influence the electronic distribution within the molecule and affect its interaction with other reagents. In addition, triflate groups are often used as protecting groups or leaving groups in organic synthesis due to their stability under a wide range of reaction conditions. This makes (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate a versatile reagent that can be easily incorporated into various synthetic protocols.

In conclusion, (4-Nitrophenyl)(phenyl)iodonium Trifluoromethanesulfonate (CAS No. 905718-45-8) is a multifunctional compound with significant applications in synthetic chemistry and pharmaceutical research. Its unique structural features and electronic properties make it a valuable tool for facilitating cross-coupling reactions, constructing complex molecular architectures, and exploring new synthetic methodologies. As research continues to uncover new applications for iodonium salts, compounds like this are likely to play an increasingly important role in the development of novel drugs and advanced materials.

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